molecular formula C21H15NO3S B2650086 N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide CAS No. 923211-06-7

N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide

Cat. No. B2650086
M. Wt: 361.42
InChI Key: LBDKSYKZAPJWRU-UHFFFAOYSA-N
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Description

“N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide” is a complex organic compound that contains several functional groups and rings, including a thiophene ring, a chromene ring, and a carboxamide group . The compound is part of a class of molecules that have been used as versatile synthons for the preparation of various derivatives .


Synthesis Analysis

The synthesis of such compounds often involves multiple steps, including the formation of the thiophene ring, the introduction of the carboxamide group, and the formation of the chromene ring .


Molecular Structure Analysis

The molecular structure of this compound can be elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry . These techniques can provide information about the types of atoms in the molecule, their connectivity, and the presence of functional groups .


Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the carboxamide group can participate in condensation reactions, while the thiophene ring can undergo electrophilic substitution . The specific reactions and their outcomes can depend on the reaction conditions and the presence of other reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be predicted based on its molecular structure. For instance, the presence of polar functional groups like the carboxamide can influence the compound’s solubility in different solvents. The compound’s reactivity can be influenced by the presence of the thiophene ring and the chromene ring .

Scientific Research Applications

Synthesis and Material Applications

A novel diacid monomer incorporating coumarin chromophores was synthesized for creating aromatic polyamides with unique photosensitive properties. These polymers demonstrated good thermal stability, solubility in various solvents, and the ability to form transparent, flexible films. UV illumination of these films induces crosslinking between polyamide molecules, showcasing potential applications in materials science (Nechifor, 2009).

Antimicrobial Activity

Compounds synthesized from 2-arylidene-3-oxo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)butanamide under microwave irradiation exhibited significant antibacterial and antifungal activities. This highlights their potential as templates for developing new antimicrobial agents, indicating a promising application in medical and pharmaceutical research (Raval, Naik, & Desai, 2012).

Chemical Sensing and Imaging

A thiophene-coumarin hybrid molecule was developed as a selective fluorescent probe for detecting Cr3+ ions. This compound, through its fluorescence enhancement upon binding to Cr3+, demonstrates potential applications in environmental monitoring and cellular imaging, highlighting its utility in analytical chemistry (Guha et al., 2012).

Antinociceptive Properties

The synthesis of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides and their evaluation for antinociceptive activity suggest a potential application in the development of new pain management therapies. This highlights the compound's relevance in pharmacological research (Shipilovskikh et al., 2020).

Electronic and Optical Properties

Investigations into the optical properties of functionally substituted thieno[3,2-c]quinolines, which are structurally similar, showed moderate to high fluorescence quantum yields. This suggests applications in optoelectronics and as invisible ink dyes, reflecting the compound's potential in advanced material applications (Bogza et al., 2018).

Future Directions

The compound and its derivatives could be further explored for their potential biological activities. This could involve testing the compound against various biological targets, studying its mechanism of action, and optimizing its structure for improved activity and selectivity .

properties

IUPAC Name

N-[2-(2-methylphenyl)-4-oxochromen-6-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO3S/c1-13-5-2-3-6-15(13)19-12-17(23)16-11-14(8-9-18(16)25-19)22-21(24)20-7-4-10-26-20/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDKSYKZAPJWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide

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